molecular formula C9H17ClN2O5 B6179333 (2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid hydrochloride CAS No. 2613299-96-8

(2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid hydrochloride

Cat. No.: B6179333
CAS No.: 2613299-96-8
M. Wt: 268.7
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid hydrochloride: is a synthetic amino acid derivative with a molecular weight of 232.2 g/mol. It is a hydrochloride salt form of the amino acid, which enhances its solubility in water and makes it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from simpler amino acids like lysine. The general synthetic route involves the following steps:

  • Protection of the amino group: of lysine using a protecting group such as a carbobenzoxy (Cbz) group.

  • Activation of the carboxylic acid: group on lysine to form an active ester.

  • Coupling with an appropriate amine: to introduce the 2-carboxyacetamido group.

  • Deprotection of the amino group: to yield the final product.

  • Conversion to the hydrochloride salt: by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

(2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or sodium hypochlorite.

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using electrophiles like alkyl halides in the presence of a base.

Major Products Formed:

  • Amine Oxide: From oxidation of the amino group.

  • Alcohol: From reduction of the carboxylic acid group.

  • Substituted Amine: From substitution reactions involving the amino group.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in peptide synthesis and organic synthesis.

  • Biology: Studied for its role in protein interactions and enzyme inhibition.

  • Medicine: Investigated for potential therapeutic uses, such as in drug design and development.

  • Industry: Employed in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism by which (2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid hydrochloride exerts its effects depends on its molecular targets and pathways involved. It may interact with enzymes, receptors, or other biomolecules to modulate biological processes. The specific mechanism would vary based on the context of its application and the biological system being studied.

Comparison with Similar Compounds

(2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid hydrochloride: can be compared with other similar amino acid derivatives, such as:

  • Lysine: The parent amino acid from which it is derived.

  • N-acetyllysine: Another derivative with an acetyl group on the amino group.

  • 6-aminohexanoic acid: A simpler amino acid derivative without the carboxyacetamido group.

Uniqueness: The presence of the 2-carboxyacetamido group makes this compound unique compared to its simpler derivatives. This group can impart specific chemical and biological properties that are not present in other similar compounds.

Properties

CAS No.

2613299-96-8

Molecular Formula

C9H17ClN2O5

Molecular Weight

268.7

Purity

95

Origin of Product

United States

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